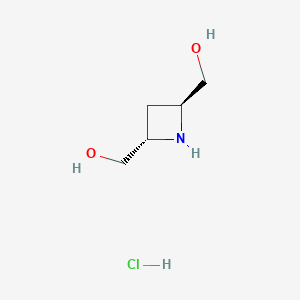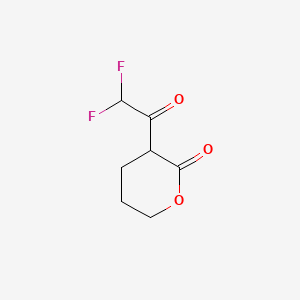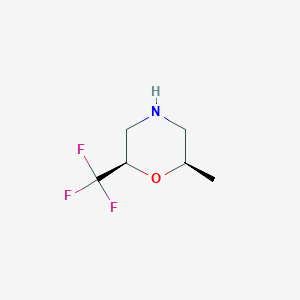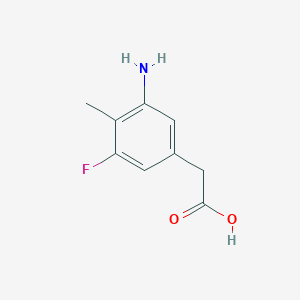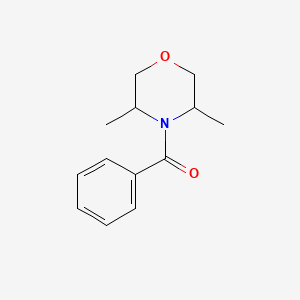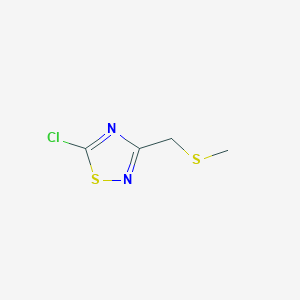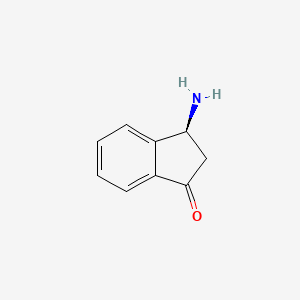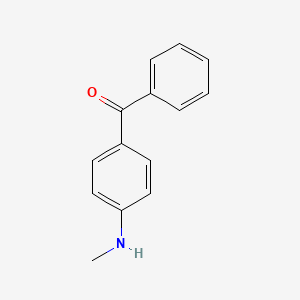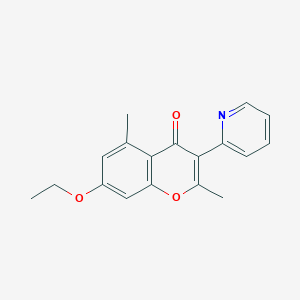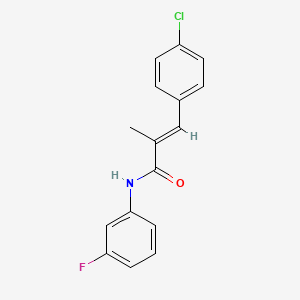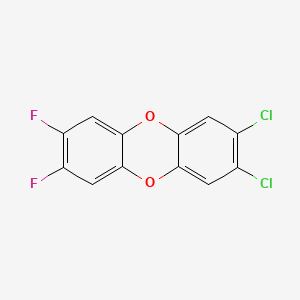
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the dibenzo-P-dioxin structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin typically involves the chlorination and fluorination of dibenzo-P-dioxin. The reaction conditions often require the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing reactors designed to handle the specific reaction conditions required for the synthesis. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives.
科学研究应用
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: Used as a reference compound in studies of dioxin toxicity and environmental persistence.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studied for its potential toxicological effects and mechanisms of action in human health.
Industry: Used in the development of analytical methods for detecting and quantifying dioxins in environmental samples.
作用机制
The mechanism by which 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin exerts its effects involves binding to the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can alter the expression of genes related to detoxification, leading to various toxicological effects.
相似化合物的比较
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran: Another toxic dioxin-like compound with similar environmental and biological effects.
Uniqueness
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is unique due to the presence of both chlorine and fluorine atoms, which may influence its chemical reactivity and biological effects differently compared to other dioxins that contain only chlorine atoms.
属性
CAS 编号 |
50585-42-7 |
|---|---|
分子式 |
C12H4Cl2F2O2 |
分子量 |
289.06 g/mol |
IUPAC 名称 |
2,3-dichloro-7,8-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Cl2F2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChI 键 |
FPZFKQATIBLVHI-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


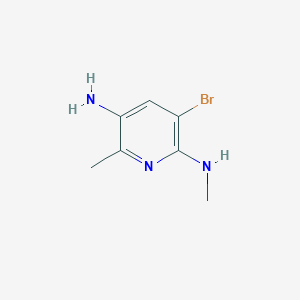
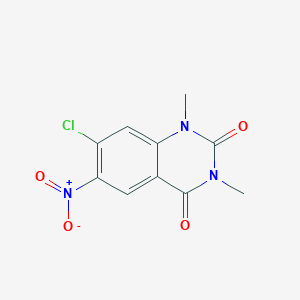
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)
